Cas no 1856569-15-7 (Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]-)
![Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- structure](https://www.kuujia.com/scimg/cas/1856569-15-7x500.png)
Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]-
-
- Inchi: 1S/C16H23BrO/c1-16(13-17,15-8-9-15)10-5-11-18-12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3
- InChI Key: QRNVOKBRNAUNOL-UHFFFAOYSA-N
- SMILES: C1(COCCCC(C2CC2)(C)CBr)=CC=CC=C1
Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674752-1.0g |
{[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl}benzene |
1856569-15-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-674752-0.25g |
{[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl}benzene |
1856569-15-7 | 0.25g |
$1432.0 | 2023-03-11 | ||
Enamine | EN300-674752-5.0g |
{[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl}benzene |
1856569-15-7 | 5.0g |
$4517.0 | 2023-03-11 | ||
Enamine | EN300-674752-0.5g |
{[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl}benzene |
1856569-15-7 | 0.5g |
$1495.0 | 2023-03-11 | ||
Enamine | EN300-674752-0.1g |
{[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl}benzene |
1856569-15-7 | 0.1g |
$1371.0 | 2023-03-11 | ||
Enamine | EN300-674752-10.0g |
{[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl}benzene |
1856569-15-7 | 10.0g |
$6697.0 | 2023-03-11 | ||
Enamine | EN300-674752-2.5g |
{[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl}benzene |
1856569-15-7 | 2.5g |
$3051.0 | 2023-03-11 | ||
Enamine | EN300-674752-0.05g |
{[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl}benzene |
1856569-15-7 | 0.05g |
$1308.0 | 2023-03-11 |
Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- Related Literature
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
Additional information on Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]-
Introduction to Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- (CAS No. 1856569-15-7)
Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- (CAS No. 1856569-15-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The presence of a bromine atom and a cyclopropyl group in its structure imparts specific chemical properties that make it an interesting subject for both academic and industrial studies.
The CAS number 1856569-15-7 serves as a unique identifier for this compound, facilitating its cataloging and referencing in scientific literature and databases. This identifier is crucial for researchers and chemists to ensure accurate communication and data exchange regarding the compound's properties, synthesis methods, and potential applications.
Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- is synthesized through a series of well-defined chemical reactions. The synthesis typically involves the bromination of a cyclopropyl-containing precursor followed by the introduction of the benzene ring and the methoxy group. The detailed synthetic route has been extensively studied and optimized to achieve high yields and purity levels, making it suitable for further pharmaceutical development.
In terms of its chemical properties, Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- exhibits notable solubility in organic solvents such as dichloromethane and ethanol. Its melting point and boiling point are within ranges typical for similar organic compounds, which facilitates handling and processing in laboratory settings. The compound's stability under various conditions has also been evaluated, ensuring its reliability in experimental protocols.
Recent research has focused on the biological activity of Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]-. Studies have shown that this compound exhibits promising pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation. For instance, it has been found to effectively inhibit certain kinases involved in cancer cell proliferation, making it a potential lead compound for anticancer drug development.
Moreover, Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- has been investigated for its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes. The ability of this compound to interact with specific GPCRs could open new avenues for the treatment of neurological disorders and other diseases.
The safety profile of Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- has also been thoroughly evaluated. Preclinical studies have demonstrated that it exhibits low toxicity at therapeutic concentrations, which is a critical factor for its potential use in drug development. However, as with any new chemical entity, ongoing safety assessments are necessary to ensure its long-term safety and efficacy.
In conclusion, Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]- (CAS No. 1856569-15-7) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents. Continued research into this compound is expected to yield valuable insights and potentially lead to significant advancements in the field.
1856569-15-7 (Benzene, [[(5-bromo-4-cyclopropyl-4-methylpentyl)oxy]methyl]-) Related Products
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)




